molecular formula C9H17NO3 B13573134 Butyryl-l-valine

Butyryl-l-valine

Cat. No.: B13573134
M. Wt: 187.24 g/mol
InChI Key: XFBGKIUQJKBFIO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyryl-L-valine is a chemically modified derivative of the amino acid L-valine, characterized by the addition of a butyryl group (C₄H₇CO-) to its nitrogen atom. It is structurally related to valsartan, a widely used angiotensin II receptor blocker (ARB), and is often identified as a degradation product or synthetic intermediate in valsartan manufacturing processes. The compound’s significance lies in its role as a pharmacopeial impurity, necessitating strict control during drug production to ensure patient safety and regulatory compliance .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-(butanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1

InChI Key

XFBGKIUQJKBFIO-QMMMGPOBSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyryl-l-valine can be synthesized through several methods. One common approach involves the reaction of valine with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce valine, which is then chemically modified to introduce the butyryl group. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Butyryl-l-valine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The butyryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyric acid and valine derivatives, while reduction can produce butanol and valine derivatives.

Scientific Research Applications

Butyryl-l-valine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving valine derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of Butyryl-l-valine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The molecular targets include enzymes involved in amino acid metabolism and receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyryl-L-valine shares structural and functional similarities with other acylated valine derivatives. Below is a comparative analysis based on molecular features, degradation behavior, and regulatory considerations.

Key Structural Analogues

The Pharmacopeial Forum (2017) highlights two closely related compounds:

  • N-Butyryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine (Compound d)
  • N-Valeryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine ethyl ester (Compound e) .

Structural Differences

Parameter This compound (Compound d) Valeryl-L-valine Ethyl Ester (Compound e)
Acyl Group Butyryl (C₄H₇CO-) Valeryl (C₅H₉CO-)
Esterification None Ethyl ester group present
Molecular Complexity Biphenyl-tetrazole core Biphenyl-tetrazole core with ester modification
Degradation Pathway Likely hydrolysis of amide bond Hydrolysis of ester and/or amide bonds

Degradation and Regulatory Status

  • This compound : Classified as a valsartan-related degradation product. Pharmacopeial guidelines exclude it from total degradation product limits when identified as a specified impurity, reflecting its controlled risk profile .
  • Its degradation may yield additional impurities, requiring distinct analytical monitoring during synthesis .

Analytical and Regulatory Considerations

Pharmacopeial standards mandate separate quantification of this compound and Valeryl-L-valine ethyl ester. For example:

  • Total Degradation Products Limit : Excludes this compound and amlodipine-related compounds, emphasizing the need for targeted impurity profiling .
  • Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection is typically employed to distinguish these analogues based on retention times and structural features.

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